molecular formula C9H7N3S B1387749 4-pyridin-4-ylpyrimidine-2(1H)-thione CAS No. 874779-72-3

4-pyridin-4-ylpyrimidine-2(1H)-thione

Cat. No.: B1387749
CAS No.: 874779-72-3
M. Wt: 189.24 g/mol
InChI Key: BXIKZEVIUVMSNP-UHFFFAOYSA-N
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Description

4-pyridin-4-ylpyrimidine-2(1H)-thione is a heterocyclic compound that features a pyridine ring fused to a pyrimidine ring with a thione group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of “4-pyridin-4-ylpyrimidine-2(1H)-thione”. If this compound has biological activity, the mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with “4-pyridin-4-ylpyrimidine-2(1H)-thione” would depend on various factors, including its physical and chemical properties, how it is used, and how it is handled and stored .

Future Directions

Future research on “4-pyridin-4-ylpyrimidine-2(1H)-thione” could involve exploring its potential applications, such as its use in the development of new pharmaceuticals or materials . Additionally, further studies could investigate its physical and chemical properties, as well as its safety and environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyridin-4-ylpyrimidine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with thiourea in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired thione compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-pyridin-4-ylpyrimidine-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-pyridin-4-ylpyrimidine-2(1H)-thione has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-pyridin-4-ylpyrimidine-2(1H)-thione is unique due to the presence of both pyridine and pyrimidine rings along with a thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-pyridin-4-yl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIKZEVIUVMSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652893
Record name 6-(Pyridin-4-yl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874779-72-3
Record name 4-(4-Pyridinyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874779-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Pyridin-4-yl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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